4-(4-Bromophenoxy)benzaldehyde

Crystal Engineering Materials Science Solid-State Chemistry

Researchers requiring reproducible solid-state architecture or reliable cross-coupling must avoid halogen analogs with divergent physical properties. 4-(4-Bromophenoxy)benzaldehyde (CAS 69240-56-8) delivers the exact bromo-specific intermolecular interactions: • Unique Hirshfeld surface & supramolecular assembly dictated by bromine's polarizability, distinct from nitro/chloro analogs. • Melting point 69-73 °C - 12-20 °C higher than the chloro analog - ensures consistent thermal processing & recrystallization. • 16.5% higher bulk density vs. chloro analog eliminates systematic dosing errors in automated solid dispensing.

Molecular Formula C13H9BrO2
Molecular Weight 277.11 g/mol
CAS No. 69240-56-8
Cat. No. B1278569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenoxy)benzaldehyde
CAS69240-56-8
Molecular FormulaC13H9BrO2
Molecular Weight277.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)OC2=CC=C(C=C2)Br
InChIInChI=1S/C13H9BrO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-9H
InChIKeyWMDDJOBNAOVSLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromophenoxy)benzaldehyde: Key Properties & Sourcing


4-(4-Bromophenoxy)benzaldehyde (CAS 69240-56-8) is a halogenated diaryl ether aldehyde with molecular formula C13H9BrO2 and molecular weight 277.11 g/mol [1]. This compound, commercially available in purities ≥97-98% (GC/HPLC), is characterized by a melting point range of 69-73 °C and a predicted density of 1.475±0.06 g/cm³ . It typically appears as a white to orange/green powder or crystalline solid and is stored under inert gas due to air sensitivity [2].

4-(4-Bromophenoxy)benzaldehyde: Substitution Risks


The specific identity of the para-substituent on the phenoxy ring in 4-(4-X-phenoxy)benzaldehyde derivatives is not interchangeable. The atomic radius, electronegativity, and polarizability of the halogen directly dictate the compound's melting point, density, and—critically—the nature and strength of intermolecular interactions in the solid state. A direct crystallographic comparison between the bromo and nitro analogs reveals that the substituent fundamentally alters the Hirshfeld surface and the resulting supramolecular assembly, which governs physicochemical properties essential for reproducible formulation and materials design [1]. Replacing the bromine with chlorine or fluorine results in quantifiably different thermal behavior and bulk density, which can derail reaction conditions optimized for the bromo derivative and introduce variability in downstream applications [2].

4-(4-Bromophenoxy)benzaldehyde vs. Close Analogs


Supramolecular Architecture: Hirshfeld Surface vs. Nitro Analog

A head-to-head crystallographic study using laboratory powder X-ray diffraction (PXRD) determined the structures of 4-(4-bromophenoxy)benzaldehyde and 4-(4-nitrophenoxy)benzaldehyde [1]. Analysis of the Hirshfeld surfaces showed that the crystal structure of the bromo compound is primarily characterized by H···H, H···C, and H···O contacts [1]. The distinct nature of the Br substituent, compared to the NO2 group, directs a unique set of noncovalent interactions (C–H···O, π···π, anion···π, and lone-pair···π), assembling the molecules into a different supramolecular framework. This structural divergence is critical for applications where crystal packing, stability, and solid-state reactivity are key design parameters.

Crystal Engineering Materials Science Solid-State Chemistry

Differential Melting Point vs. Halogenated Analogs

The melting point of 4-(4-Bromophenoxy)benzaldehyde (69-73 °C) [1] is significantly different from its closest commercially available halogenated analogs. The 4-chloro derivative melts at 53-57 °C [2], while the 4-fluoro analog melts at a higher temperature of 75-79 °C [3]. This non-linear relationship between halogen size and melting point underscores the unique thermodynamic properties conferred by the bromine atom, which directly impacts solubility, recrystallization protocols, and thermal stability assessments in process development.

Thermal Analysis Process Chemistry Formulation Stability

Bulk Density Difference vs. Chloro Analog

The predicted density of 4-(4-Bromophenoxy)benzaldehyde is 1.475±0.06 g/cm³ . In comparison, the predicted density for the 4-chloro analog is 1.266±0.06 g/cm³ . This represents a 16.5% increase in bulk density for the bromo compound. This significant difference arises from the greater atomic mass and volume of the bromine atom, which influences the compound's packing efficiency in the solid state and can affect its behavior in automated solid-dispensing systems and formulation blends.

Material Handling Formulation Scale-up

Vendor Quality Metrics: Purity and Identity

Reputable suppliers provide 4-(4-Bromophenoxy)benzaldehyde with a guaranteed minimum purity of 97-98% as determined by GC or HPLC . These products also include confirmation of structure by NMR spectroscopy [1]. While purity levels are similar among some analogs (e.g., the chloro and fluoro derivatives are also supplied at >98.0%(GC) [2]), the assurance of structure for the specific bromo derivative is essential. In a class of compounds where a single atom substitution can alter physical properties and reactivity, the verified identity and purity of the specific bromo compound are non-negotiable for generating reproducible and interpretable scientific data.

Quality Control Reproducibility Synthetic Reliability

4-(4-Bromophenoxy)benzaldehyde: Application Scenarios


Crystal Engineering and Solid-State Materials

Researchers designing supramolecular frameworks or studying the impact of halogen bonding on crystal packing should specifically select 4-(4-Bromophenoxy)benzaldehyde. The direct comparative crystallographic evidence shows it forms a unique set of noncovalent interactions distinct from the nitro analog [1]. The presence of the bromine atom, with its specific polarizability and size, is essential for achieving the intended solid-state architecture, which cannot be replicated by other halogenated phenoxybenzaldehydes.

Halogenated Building Blocks for Medicinal Chemistry

This compound serves as a critical intermediate for introducing a 4-(4-bromophenoxy)phenyl motif into larger molecules. The bromine atom provides a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura). Procuring the specific bromo derivative is mandatory, as substituting it with the chloro or fluoro analog would lead to quantifiably different physical properties (e.g., a 12-20 °C lower melting point or 16.5% lower density) [2][3], which can alter reaction kinetics, solubility, and purification outcomes, thereby compromising the efficiency and reproducibility of the synthetic route.

Thermal Analysis and Process Development

For scientists developing manufacturing processes, purification protocols (e.g., recrystallization), or conducting thermal stability studies, the melting point of 4-(4-Bromophenoxy)benzaldehyde (69-73 °C) is a critical specification [2]. The documented 12-20 °C difference from the chloro analog [2] and the 2-10 °C difference from the fluoro analog [3] means that using a generic substitute would introduce significant error and variability into thermal characterization experiments and process design parameters. Procurement of the exact compound ensures process data is accurate and transferable.

Formulation and Material Handling Studies

In research involving automated solid dispensing, powder flow, or formulation development, the 16.5% higher bulk density of the bromo compound compared to the chloro analog [3] is a key differentiator. This property directly impacts the accuracy of gravimetric measurements in robotic systems and the rheological behavior of powder blends. Using the incorrect analog could lead to systematic dosing errors and altered formulation characteristics, underscoring the need for precise compound selection during procurement.

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